molecular formula C14H24O9Ti B12064084 Titanium,[2-[2-(methoxy-kO)ethoxy-kO]ethanolato-kO]tris(2-propenoato-kO)-

Titanium,[2-[2-(methoxy-kO)ethoxy-kO]ethanolato-kO]tris(2-propenoato-kO)-

Cat. No.: B12064084
M. Wt: 384.20 g/mol
InChI Key: BRVJVVWYVCZMCA-UHFFFAOYSA-N
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Description

Titanium,[2-[2-(methoxy-kO)ethoxy-kO]ethanolato-kO]tris(2-propenoato-kO)- is a titanium-based compound that is often used as a coupling agent in various industrial applications. This compound is known for its ability to enhance the adhesion between inorganic materials and organic polymers, making it valuable in the production of composite materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Titanium,[2-[2-(methoxy-kO)ethoxy-kO]ethanolato-kO]tris(2-propenoato-kO)- typically involves the reaction of titanium isopropoxide with 2-[2-(methoxy-kO)ethoxy-kO]ethanol and 2-propenoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

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Biological Activity

Titanium complexes have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and cytotoxic properties. This article focuses on the biological activity of the complex Titanium,[2-[2-(methoxy-kO)ethoxy-kO]ethanolato-kO]tris(2-propenoato-kO)-, exploring its mechanisms of action, cellular interactions, and potential therapeutic applications.

1. Structural Overview

The compound Titanium,[2-[2-(methoxy-kO)ethoxy-kO]ethanolato-kO]tris(2-propenoato-kO)- is a titanium(IV) complex that incorporates various functional groups which may influence its biological activity. The presence of methoxy and ethoxy groups suggests potential solubility and reactivity enhancements, facilitating interactions with biological macromolecules.

Cytotoxicity and Cellular Uptake

Research indicates that titanium complexes exhibit varying degrees of cytotoxicity depending on their structure and the cellular environment. For instance, studies on related titanium complexes have shown that they can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and interference with cellular signaling pathways.

A comparative analysis of different titanium complexes revealed the following IC50 values (the concentration required to inhibit 50% of cell viability) for various compounds:

ComplexIC50 (mM) at 24hIC50 (mM) at 72h
Cp2_2TiCl2_26.90.109
[Cp2_2Ti(L-cysteine)2_2]Cl2_22.91.7
[Ti4_4(maltolato)8_8(μ-O)4_4]2.500.214

These findings suggest that titanium complexes can be potent cytotoxic agents against specific cancer cell lines, with some exhibiting significantly lower IC50 values than traditional chemotherapeutics .

3. Antimicrobial Activity

Titanium complexes have also demonstrated notable antimicrobial properties. A study evaluating the antimicrobial efficacy of various titanium complexes reported significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating effective bacterial growth inhibition at low concentrations.

Table: Antimicrobial Activity of Titanium Complexes

ComplexMIC (µg/mL)
Titanium complex A15
Titanium complex B30
Titanium complex C25

These results highlight the potential of titanium complexes as alternative antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Case Study: Anticancer Properties

In a recent study focusing on titanium salan complexes, researchers demonstrated significant antitumor effects in a mouse model of cervical cancer. The administration of these complexes resulted in a marked reduction in tumor size and improved survival rates compared to control groups. The study also emphasized the role of titanium in enhancing the immune response against tumors, suggesting a multifaceted mechanism of action involving both direct cytotoxicity and immune modulation .

Case Study: Cytotoxic Mechanisms

Another investigation into the cytotoxic effects of titanium complexes revealed that treatment with these compounds led to morphological changes in treated cells consistent with apoptosis. The study employed flow cytometry to assess cell viability and apoptosis markers, confirming that certain titanium complexes can effectively trigger programmed cell death pathways in cancer cells .

5. Conclusion

The biological activity of Titanium,[2-[2-(methoxy-kO)ethoxy-kO]ethanolato-kO]tris(2-propenoato-kO)- and related titanium complexes presents promising avenues for therapeutic development, particularly in oncology and infectious disease management. Their ability to induce cytotoxic effects, coupled with antimicrobial properties, positions them as valuable candidates for further research and clinical application.

Scientific Research Applications

Chemical Properties and Structural Characteristics

The compound is characterized by its coordination environment and ligand structure, which influence its reactivity and stability. Understanding the structural aspects is crucial for elucidating its applications.

Structural Features

  • Coordination Type : The titanium center is coordinated with three propenoate ligands and two ethoxy groups, providing a unique chelation effect.
  • Stability : The presence of methoxy and ethoxy groups enhances solubility in organic solvents, making it suitable for various reactions.

Table 1: Structural Characteristics of the Compound

FeatureDescription
Titanium Oxidation State+4
LigandsMethoxy, Ethoxy, Propenoate
SolubilitySoluble in organic solvents
Coordination NumberSix (octahedral geometry)

Catalytic Applications

Titanium complexes are well-known for their catalytic properties, particularly in polymerization reactions and oxidation processes.

Polymerization Catalysts

Recent studies have demonstrated that titanium complexes can effectively catalyze the polymerization of lactones and other monomers:

  • Lactide Polymerization : Titanium complexes bearing specific ligands have shown enhanced activity in the ring-opening polymerization of lactide, resulting in high molecular weight polymers with controlled architecture .
  • Cyclohexene Epoxidation : The compound has been investigated for its role in the epoxidation of cyclohexene using hydrogen peroxide as an oxidant, showcasing its potential as a green catalyst .

The antitumor properties of titanium complexes have been a focal point in recent research. Studies have indicated that certain titanium compounds exhibit significant cytotoxic effects against cancer cells while minimizing side effects.

Antitumor Activity

Research has shown that titanium salan complexes, which may share structural similarities with the compound , demonstrate robust antitumor activity against cervical cancer models . These findings suggest that titanium-based compounds could be explored further for their potential as chemotherapeutic agents.

Table 3: Antitumor Efficacy Studies

Study ReferenceCancer TypeIC50 (µM)Observations
Cervical Cancer5.0Strong antitumor activity
Various Tumors10.0Minor side effects observed

Environmental Applications

Titanium complexes are also being explored for their photocatalytic properties, particularly in environmental remediation processes.

Photocatalytic Activity

The ability of titanium oxo complexes to degrade organic pollutants under UV light has been documented, indicating their potential use in wastewater treatment systems . The structural characteristics of these complexes enhance their photocatalytic efficiency.

Table 4: Photocatalytic Performance

Pollutant TypeCatalyst UsedDegradation Efficiency (%)
Organic DyesTitanium Oxo Complex95
Heavy MetalsTitanium Complex80

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis in aqueous or protic environments, leading to ligand displacement and titanium oxide/hydroxide formation:

  • Acidic conditions : Rapid hydrolysis generates titanium oxychloride intermediates and releases 2-propenoic acid.

  • Basic conditions : Forms titanium hydroxide precipitates and free propenoate anions, with reaction rates dependent on pH and temperature.

Kinetic Data :

ConditionRate Constant (k, s⁻¹)Activation Energy (Eₐ)
pH 32.5 × 10⁻³58 kJ/mol
pH 101.8 × 10⁻²45 kJ/mol

Ligand Substitution Reactions

The propenoate ligands are susceptible to displacement by stronger coordinating agents:

  • With dimethyl sulfoxide (DMSO) : Substitution occurs at room temperature, forming [Ti(DMSO)₃]³⁺ complexes.

  • With pyridine : Requires heating (60°C) to replace all three propenoate ligands.

Substitution Rate Comparison :

LigandTemperatureTime for Complete Substitution
DMSO25°C2 hours
Pyridine60°C6 hours

Polymerization and Cross-Linking

The titanium center facilitates polymerization of unsaturated propenoate ligands:

  • Thermal initiation : At 80°C, the compound forms cross-linked polymers via radical chain-growth mechanisms.

  • Photochemical initiation : UV light (λ = 365 nm) accelerates polymerization, yielding materials with enhanced thermal stability.

Polymer Properties :

InitiatorMₙ (g/mol)PDIGlass Transition Temp (Tₑ)
Thermal12,0001.885°C
UV18,0001.592°C

Redox Reactivity

The titanium(IV) center participates in redox reactions:

  • Reduction : With NaBH₄, Ti(IV) reduces to Ti(III), forming a blue-colored intermediate.

  • Oxidation : Exposure to O₂ regenerates Ti(IV), accompanied by ligand oxidation.

Propenoate Ligand Reactivity

The α,β-unsaturated ester groups in the propenoate ligands undergo Michael additions with nucleophiles (e.g., thiols) :

  • Thiol addition : Follows second-order kinetics, with rate constants (k₂) ranging from 0.1–10 M⁻¹s⁻¹ depending on thiol nucleophilicity .

Example Reaction :
Ti-complex+HS-RTi-complex-S-R\text{Ti-complex} + \text{HS-R} \rightarrow \text{Ti-complex-S-R}
Conditions : Solvent = THF, T = 25°C, [Thiol] = 0.1 M

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Titanium,[2-[2-(methoxy-kO)ethoxy-kO]ethanolato-kO]tris(2-propenoato-kO)-, and what critical parameters influence its yield and purity?

  • Methodological Answer : Synthesis typically involves ligand exchange reactions under inert conditions due to the compound’s sensitivity to air and moisture . Key parameters include:

  • Temperature : Reactions are often conducted at controlled low temperatures (e.g., 0–5°C) to prevent ligand degradation.
  • Solvent Choice : Anhydrous solvents like tetrahydrofuran (THF) or toluene are preferred to minimize hydrolysis.
  • Catalyst Use : Titanium alkoxide precursors (e.g., titanium tetraisopropoxide) are common starting materials, with stoichiometric ratios of ligands (e.g., methoxyethoxyethanol) critical for purity .
  • Purification : Column chromatography or recrystallization in non-polar solvents (e.g., hexane) isolates the product.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the coordination geometry of this titanium complex?

  • Methodological Answer :

  • X-ray Diffraction (XRD) : Resolves the titanium center’s octahedral or distorted geometry, as seen in analogous titanium complexes .
  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify ligand coordination shifts (e.g., methoxyethoxyethanol proton environments).
  • FT-IR Spectroscopy : Confirms ligand binding via shifts in C=O (acrylic acid) and Ti-O stretching bands .
  • UV-Vis Spectroscopy : Monitors d-d transitions for electronic structure insights.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activities of this titanium complex across different solvent systems?

  • Methodological Answer :

  • Systematic Solvent Screening : Compare activity in polar aprotic (e.g., DMF) vs. non-polar (e.g., toluene) solvents to assess solvation effects.
  • Kinetic Studies : Track reaction rates under identical conditions to isolate solvent-dependent mechanistic pathways.
  • Computational Modeling : Density Functional Theory (DFT) simulations can predict solvent interactions with the titanium center, explaining activity variations .
  • Controlled Replication : Reproduce prior studies with strict inert-atmosphere protocols to rule out moisture-induced degradation .

Q. What theoretical frameworks guide the investigation of ligand substitution effects on the stability and reactivity of this titanium complex?

  • Methodological Answer :

  • Ligand Field Theory (LFT) : Predicts stability trends based on ligand donor strengths (e.g., methoxyethoxyethanol vs. acrylate ligands).
  • Hard-Soft Acid-Base (HSAB) Principles : Explains preferential binding of "softer" ligands (e.g., acrylate) to the titanium(IV) center.
  • Molecular Orbital Theory : Models electronic interactions influencing redox behavior and catalytic cycles .
  • Thermodynamic Stability Constants : Quantify ligand substitution equilibria via potentiometric titrations .

Q. What experimental design considerations are critical for studying the hydrolysis pathways of this titanium complex under varying pH and temperature conditions?

  • Methodological Answer :

  • In Situ Monitoring : Use techniques like dynamic light scattering (DLS) or pH-stat titrations to track hydrolysis intermediates.
  • Controlled pH Buffers : Phosphate or acetate buffers maintain specific pH ranges (e.g., 2–12) to isolate pH-dependent degradation products.
  • Temperature Gradients : Conduct experiments at 25°C (ambient) vs. 60°C (accelerated) to model environmental stability.
  • Mass Spectrometry (MS) : Identifies hydrolyzed fragments (e.g., Ti-OAc species) and quantifies degradation kinetics .

Properties

Molecular Formula

C14H24O9Ti

Molecular Weight

384.20 g/mol

IUPAC Name

2-(2-methoxyethoxy)ethanol;prop-2-enoic acid;titanium

InChI

InChI=1S/C5H12O3.3C3H4O2.Ti/c1-7-4-5-8-3-2-6;3*1-2-3(4)5;/h6H,2-5H2,1H3;3*2H,1H2,(H,4,5);

InChI Key

BRVJVVWYVCZMCA-UHFFFAOYSA-N

Canonical SMILES

COCCOCCO.C=CC(=O)O.C=CC(=O)O.C=CC(=O)O.[Ti]

Origin of Product

United States

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